One end of the linker features an N-hydroxysuccinimide (NHS) ester group. NHS esters are well-established reagents known for their high reactivity with primary amines (NH2) [1]. In the context of bioconjugation, this allows Tetrazine-PEG5-NHS ester to efficiently target and covalently attach to amine-containing biomolecules such as proteins, peptides, and even amine-modified oligonucleotides [2].
Here's a source for the mechanism of NHS ester reaction with amines:
Tetrazine-PEG5-NHS ester is a highly reactive compound characterized by its unique structure, which includes a tetrazine moiety linked to a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester functional group. The chemical formula for this compound is C27H36N9O10, with a molecular weight of 604.61 g/mol. It is typically found as a red amorphous solid or oil and exhibits high purity levels (>95% as determined by HPLC) and enhanced aqueous solubility due to the hydrophilic PEG spacer .
This compound is particularly notable for its application in bioconjugation processes, where it serves as a heterobifunctional reagent. Its NHS ester group allows for the selective coupling to amine-containing biomolecules, while the tetrazine component participates in bioorthogonal reactions, specifically the inverse-electron demand Diels-Alder cycloaddition with trans-cyclooctene (TCO) derivatives .
These reactions highlight the compound's utility in various chemical and biological applications.
Tetrazine-PEG5-NHS ester exhibits notable biological activity primarily through its ability to facilitate bioconjugation. The rapid kinetics of the bioorthogonal reaction allows for precise labeling of biomolecules without interfering with their native functions. This property is essential in applications such as:
The ability to modify biomolecules selectively enhances research in areas such as proteomics, cell biology, and drug development .
The synthesis of Tetrazine-PEG5-NHS ester generally involves several key steps:
These steps allow for the efficient production of Tetrazine-PEG5-NHS ester suitable for research and application .
Tetrazine-PEG5-NHS ester has diverse applications across multiple fields:
These applications underscore its significance in both fundamental research and clinical settings .
Interaction studies involving Tetrazine-PEG5-NHS ester focus on its reactivity with various biomolecules. Key aspects include:
These studies contribute to understanding how Tetrazine-PEG5-NHS ester can be effectively utilized in complex biological systems .
Several compounds exhibit similarities to Tetrazine-PEG5-NHS ester, particularly in their use as bioconjugation reagents. Notable examples include:
Compound Name | Structure Type | Unique Features |
---|---|---|
Trans-Cyclooctene | Cycloalkene | Reacts with tetrazines; used in bioorthogonal chemistry. |
Azide Derivatives | Functionalized organic compound | Utilized in click chemistry; reacts with alkynes. |
Maleimide Derivatives | Electrophilic reagent | Reacts with thiols; used for protein labeling. |
Tetrazine-PEG5-NHS ester stands out due to its exceptional reaction kinetics and specificity compared to these similar compounds. Its unique combination of properties allows for versatile applications in bioconjugation that are not easily matched by others .
The synthesis of Tetrazine-Polyethylene Glycol 5-N-Hydroxysuccinimide ester represents a sophisticated approach to creating heterobifunctional linkers for bioorthogonal chemistry applications [1] [2]. The compound, with molecular formula C27H36N6O10 and molecular weight 604.61 daltons, incorporates both a highly reactive tetrazine moiety and an amine-reactive N-hydroxysuccinimide ester group connected through a hydrophilic polyethylene glycol spacer [1] [4].
The primary synthetic route involves a multi-step approach beginning with the formation of the tetrazine core structure [8] [9]. The classical synthesis pathway, known as the Pinner synthesis, involves the condensation of aromatic nitriles with hydrazine to form dihydrotetrazines, followed by oxidation to yield the final tetrazine product [8]. However, this traditional approach has significant limitations when applied to functional tetrazine derivatives required for bioconjugation applications [8].
Recent advances in tetrazine synthesis have introduced metal-catalyzed methodologies that significantly improve yields and accessibility [9] [15]. The use of divalent nickel and zinc salts as Lewis acid catalysts has proven particularly effective, with nickel triflate achieving near-quantitative yields of up to 95% in the formation of tetrazine intermediates [9]. The mechanism involves coordination of the metal catalyst to activate nitrile groups for nucleophilic attack by hydrazine, forming amidrazone intermediates that subsequently cyclize and oxidize to produce the desired tetrazine structure [9] [15].
An alternative approach utilizes solid-phase synthesis methodologies, which have demonstrated exceptional efficiency in producing tetrazine derivatives [10] [11] [27]. This method employs thiol-promoted chemistry using dichloromethane as a carbon source for monosubstituted tetrazines, while disubstituted unsymmetrical tetrazines are synthesized using readily available nitriles [10] [27]. The solid-phase approach eliminates classical solution-phase problems related to mixtures of symmetrical and unsymmetrical tetrazines, achieving high yields of 70-94% with only a single final purification step required [10] [27].
The conjugation of the tetrazine moiety to the polyethylene glycol 5-N-hydroxysuccinimide ester component follows established bioconjugation protocols [6] [19]. The reaction typically proceeds under neutral or slightly basic conditions, with the N-hydroxysuccinimide ester maintaining high reactivity toward primary amines while preserving the tetrazine functionality [1] [6]. The polyethylene glycol spacer, consisting of five ethylene glycol units, provides enhanced aqueous solubility and reduced steric hindrance during subsequent bioconjugation reactions [1] [7].
The purification of Tetrazine-Polyethylene Glycol 5-N-Hydroxysuccinimide ester requires specialized chromatographic techniques due to the compound's unique physicochemical properties and moisture sensitivity [17] [19]. High-performance liquid chromatography serves as the primary purification method, typically employing reverse-phase C-18 columns with appropriate mobile phase gradients [17] [18].
The standard purification protocol utilizes preparative high-performance liquid chromatography with specific column configurations optimized for tetrazine-containing compounds [17] [23]. Typical conditions involve Atlantis Prep OBD T3 columns (19×100 mm, 5 μm) or equivalent reverse-phase systems with mobile phases starting from 100% aqueous solvent containing 0.1% trifluoroacetic acid, progressing to acetonitrile-based solvents over controlled gradient periods [17]. Flow rates are maintained at 10 milliliters per minute with ultraviolet detection at 280 nanometers and 254 nanometers wavelengths [17].
The purification process must account for the inherent instability of N-hydroxysuccinimide esters in aqueous environments [13] [19] [36]. The hydrolytic degradation of N-hydroxysuccinimide esters represents a significant challenge during purification, requiring careful control of pH conditions and exposure time to aqueous mobile phases [13] [36]. Hydrophilic interaction liquid chromatography has emerged as an alternative approach for monitoring N-hydroxysuccinimide ester integrity during purification processes [32] [36].
Column chromatography using silica gel provides an additional purification option, particularly for intermediate compounds in the synthetic pathway [17]. Standard conditions employ dichloromethane-methanol gradient systems with ratios typically ranging from 20:1 to achieve effective separation of the desired product from reaction byproducts [17]. The red coloration characteristic of tetrazine compounds facilitates visual monitoring during chromatographic separation processes [17].
Quality assessment during purification relies on liquid chromatography-mass spectrometry analysis to confirm product identity and purity [17]. Quantification based on peak areas at 214 nanometers wavelength typically achieves purity levels of 98% or higher for the final isolated product [17]. The retention time and mass spectral fragmentation patterns provide definitive confirmation of successful synthesis and purification [17].
Comprehensive quality assurance for Tetrazine-Polyethylene Glycol 5-N-Hydroxysuccinimide ester encompasses multiple analytical techniques to ensure product identity, purity, and stability [1] [18] [29]. The primary analytical method involves high-performance liquid chromatography with purity specifications typically exceeding 95% as determined by chromatographic analysis [1] [2] [4].
Spectroscopic characterization forms the foundation of quality control protocols [1] [29]. The compound exhibits characteristic absorption maxima and extinction coefficients that serve as identity markers during routine analysis [7]. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with proton nuclear magnetic resonance revealing characteristic chemical shifts for the tetrazine aromatic protons, polyethylene glycol methylene groups, and N-hydroxysuccinimide ester functionality [17].
Quality Control Parameter | Specification | Analytical Method |
---|---|---|
Purity | ≥95% | High-Performance Liquid Chromatography |
Molecular Weight | 604.61 ± 0.1 daltons | Mass Spectrometry |
Water Content | <0.5% | Karl Fischer Titration |
N-Hydroxysuccinimide Ester Activity | ≥90% | Ultraviolet Spectrophotometry |
Storage Temperature | -20°C | Thermometric Monitoring |
The quantification of N-hydroxysuccinimide ester reactivity represents a critical quality control parameter [29] [36]. A standardized assay involves reaction with excess primary amine followed by ultraviolet spectrophotometric measurement of released N-hydroxysuccinimide at 260-280 nanometers wavelength [29]. This test confirms that the N-hydroxysuccinimide ester component maintains its amine-reactive functionality and can be used effectively for bioconjugation procedures [29].
Stability testing protocols evaluate product degradation under various storage conditions [13] [31]. The compound demonstrates stability at -20°C for extended periods when stored with appropriate desiccants to prevent moisture exposure [1] [19]. Accelerated stability studies at elevated temperatures provide predictive data for shelf-life determination, with first-order kinetics typically observed for thermal degradation processes [31].
Moisture sensitivity assessment forms an essential component of quality assurance protocols [19] [32]. The N-hydroxysuccinimide ester functionality undergoes rapid hydrolysis in the presence of water, necessitating stringent moisture control during storage and handling [19] [36]. Analytical methods for detecting hydrolysis products include hydrophilic interaction liquid chromatography with ultraviolet detection, capable of detecting N-hydroxysuccinimide degradation products at concentrations as low as 1 milligram per liter [32] [36].
Tetrazine-PEG5-NHS ester functions as a highly efficient dienophile in inverse electron-demand Diels-Alder cycloaddition reactions, representing the fastest bioorthogonal chemistry reaction currently available [1] [2] [3]. The mechanism proceeds through a concerted [4+2] cycloaddition between the electron-deficient tetrazine ring and electron-rich dienophiles such as trans-cyclooctene and norbornene derivatives.
The reaction pathway involves several distinct steps. Initially, the tetrazine undergoes cycloaddition with the strained alkene dienophile to form a bicyclic intermediate [3] [4]. This intermediate rapidly undergoes cycloreversion with the elimination of nitrogen gas to produce a dihydropyridazine product [4] [5]. The formation of this stable dihydropyridazine linkage represents the final conjugation product, which can undergo further tautomerization under specific conditions [6] [7].
Computational studies have revealed that distortion of the tetrazine ring plays a crucial role in enhancing reactivity [3]. Intramolecular repulsive nitrogen-nitrogen interactions within the tetrazine core create geometric distortion that significantly accelerates the cycloaddition step [3]. This distortion effect provides additional reactivity enhancement beyond what would be predicted based solely on electronic effects from substituent groups.
The National Hydro Sulfonyl ester functionality of Tetrazine-PEG5-NHS ester operates through a separate mechanism targeting primary amino groups. The National Hydro Sulfonyl ester reacts with lysine residues and N-terminal amino groups in proteins through nucleophilic substitution, forming stable amide bonds while releasing N-hydroxysuccinimide as a leaving group [8] [9]. This reaction occurs optimally at pH 8.3-8.5, where amino groups are sufficiently nucleophilic while minimizing competitive hydrolysis of the National Hydro Sulfonyl ester [8] [9].
The kinetic performance of tetrazine cycloadditions varies dramatically depending on the dienophile partner, with rate constants spanning several orders of magnitude. Comprehensive kinetic studies demonstrate that trans-cyclooctene derivatives consistently exhibit superior reactivity compared to norbornene analogues.
Second-order rate constants for tetrazine reactions with trans-cyclooctene range from 210 to 30,000 M⁻¹s⁻¹ under physiological conditions (PBS, pH 7.4, 37°C) [10]. Hydrogen-substituted tetrazines demonstrate the highest reactivity, with bis-pyridyl tetrazine achieving rate constants of 30,000 M⁻¹s⁻¹ [10]. Mono-substituted tetrazines such as hydrogen-substituted tetrazine (26,000 M⁻¹s⁻¹) and bis-phenyl tetrazine (22,000 M⁻¹s⁻¹) also exhibit exceptionally fast kinetics [10].
The conformationally strained trans-cyclooctene variants show even more remarkable reactivity, with rate constants exceeding 100,000 M⁻¹s⁻¹ [5] [11]. These enhanced rates result from increased ring strain energy, which lowers the activation barrier for cycloaddition [12] [13].
Norbornene derivatives exhibit significantly slower reaction rates, with second-order rate constants typically ranging from 0.008 to 0.65 M⁻¹s⁻¹ in methanol at 25°C [14] [10]. The fastest norbornene reactions involve pyrimidin-2-yl substituted tetrazines, achieving rates of approximately 0.8-1.0 M⁻¹s⁻¹ [14]. This represents over a 14,000-fold difference in reaction rates between the fastest trans-cyclooctene and slowest norbornene systems [14].
Stereochemistry plays a critical role in norbornene reactivity. Exo-substituted norbornenes react approximately three-fold faster than their endo-substituted counterparts [14] [15] [16]. This stereochemical preference reflects more favorable orbital overlap and reduced steric hindrance in the exo approach [15] [16].
The comprehensive kinetic data establishes the following reactivity hierarchy for tetrazine cycloadditions: conformationally strained trans-cyclooctene > trans-cyclooctene > bicyclononyne > norbornene > cyclopentene > cyclopropene > styrene > hexene. This ordering correlates directly with the ring strain energy of the dienophile, confirming that strain-promoted reactivity is the dominant factor controlling reaction rates [14] [17] [18].
The reaction kinetics of tetrazine cycloadditions exhibit significant sensitivity to both solvent composition and pH conditions, reflecting the complex interplay between electronic effects, hydrogen bonding, and hydrophobic interactions.
Aqueous solvents dramatically enhance tetrazine cycloaddition rates compared to organic media. The hydrophobic effect plays a crucial role, as water promotes the association of hydrophobic reactants in the transition state while destabilizing the separated ground state molecules [19] [20]. This "enforced hydrophobic interaction" can increase reaction rates by up to 1000-fold compared to reactions in isooctane [18].
Water content proves critical for optimal reaction rates. Studies using tetrazine-trans-cyclooctene pairs demonstrate that reactions in pure water or high water content buffers (≥95% water) achieve maximum rate enhancement [6] [19]. Mixed organic-aqueous solvents generally show intermediate rate acceleration, with the enhancement correlating positively with water content [19] [13].
Hexafluoroisopropanol represents a unique solvent system that can alter reaction selectivity. This highly polar, hydrogen-bond donating solvent promotes alternative reaction pathways, including formal 1,4-cycloaddition across tetrazine nitrogen atoms rather than the conventional 3,6-cycloaddition [21]. The enhanced hydrogen bonding capability of hexafluoroisopropanol (pKa 9.3) compared to methanol (pKa 15.5) enables this mechanistic switch [21].
Tetrazine cycloaddition rates show moderate but measurable pH sensitivity. Lower pH conditions generally accelerate reaction rates through protonation effects on the tetrazine ring system [19] [20]. At pH 1-2, protonation of pyridyl substituents decreases the LUMO energy of the diene, facilitating more efficient orbital overlap with dienophile HOMO orbitals [19].
However, extreme pH conditions can lead to competing side reactions. At very low pH (pH < 2), tetrazine hydrolysis becomes competitive with cycloaddition [19]. Conversely, at high pH (pH > 9), increased nucleophile concentration can lead to alternative reaction pathways or tetrazine degradation [20].
The optimal pH range for most tetrazine cycloadditions lies between pH 6-8, balancing reaction rate enhancement with chemical stability [22] [20]. Within this range, pH variations typically produce less than 2-fold changes in reaction rates, making the reaction robust for biological applications [10].
Temperature significantly influences both reaction rates and selectivity. Eyring analysis of tetrazine-trans-cyclooctene reactions reveals activation enthalpies (ΔH‡) ranging from 26-55 kJ/mol, depending on the specific tetrazine and dienophile structures [23]. The relatively low activation barriers contribute to the exceptional room-temperature reactivity of these systems.
Temperature increases generally accelerate reaction rates following Arrhenius behavior, with rate enhancements of 2-3 fold per 10°C increase typical for most tetrazine systems [19] [17]. However, elevated temperatures can also promote competing reactions or reagent decomposition, particularly for less stable tetrazine derivatives [24] [10].